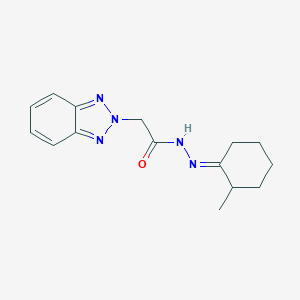
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-N'~1~-(2-METHYLCYCLOHEXYLIDEN)ACETOHYDRAZIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2H-benzotriazol-2-yl)-N’-[(1E)-2-methylcyclohexylidene]acetohydrazide is a chemical compound that belongs to the class of benzotriazole derivatives Benzotriazole compounds are known for their ability to absorb ultraviolet (UV) light, making them useful as UV stabilizers in various applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-benzotriazol-2-yl)-N’-[(1E)-2-methylcyclohexylidene]acetohydrazide typically involves the reaction of benzotriazole with an appropriate hydrazide derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reaction conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2H-benzotriazol-2-yl)-N’-[(1E)-2-methylcyclohexylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with different functional groups.
Applications De Recherche Scientifique
2-(2H-benzotriazol-2-yl)-N’-[(1E)-2-methylcyclohexylidene]acetohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a UV stabilizer in polymers and coatings to prevent degradation from UV light exposure.
Biology: Investigated for its potential as a protective agent against UV-induced damage in biological systems.
Medicine: Explored for its potential use in pharmaceuticals as a UV-protective agent in drug formulations.
Industry: Utilized in the production of UV-resistant materials, such as plastics, paints, and coatings.
Mécanisme D'action
The mechanism of action of 2-(2H-benzotriazol-2-yl)-N’-[(1E)-2-methylcyclohexylidene]acetohydrazide involves its ability to absorb UV light and dissipate the energy as heat, thereby preventing the UV light from causing damage to the material or system it is protecting. The molecular targets and pathways involved include the absorption of UV photons by the benzotriazole moiety, which then undergoes non-radiative decay to release the energy as heat.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Another benzotriazole derivative used as a UV stabilizer.
2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol: A compound with similar UV-absorbing properties.
Uniqueness
2-(2H-benzotriazol-2-yl)-N’-[(1E)-2-methylcyclohexylidene]acetohydrazide is unique due to its specific hydrazide derivative, which may impart different physical and chemical properties compared to other benzotriazole derivatives. This uniqueness can be leveraged in applications where specific properties are desired, such as in specialized UV-protective formulations.
Propriétés
Formule moléculaire |
C15H19N5O |
|---|---|
Poids moléculaire |
285.34g/mol |
Nom IUPAC |
2-(benzotriazol-2-yl)-N-[(E)-(2-methylcyclohexylidene)amino]acetamide |
InChI |
InChI=1S/C15H19N5O/c1-11-6-2-3-7-12(11)16-17-15(21)10-20-18-13-8-4-5-9-14(13)19-20/h4-5,8-9,11H,2-3,6-7,10H2,1H3,(H,17,21)/b16-12+ |
Clé InChI |
WDCRKCXPLOQJEF-FOWTUZBSSA-N |
SMILES |
CC1CCCCC1=NNC(=O)CN2N=C3C=CC=CC3=N2 |
SMILES isomérique |
CC\1CCCC/C1=N\NC(=O)CN2N=C3C=CC=CC3=N2 |
SMILES canonique |
CC1CCCCC1=NNC(=O)CN2N=C3C=CC=CC3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447353.png)
![2-[(3-Methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B447354.png)
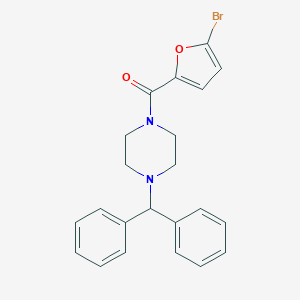
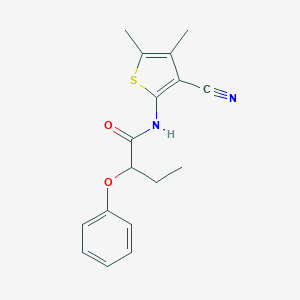
![Ethyl 2-[(2-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447360.png)
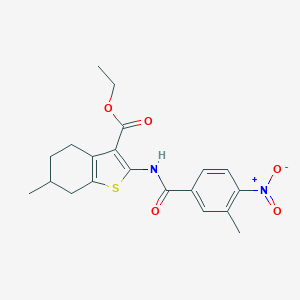
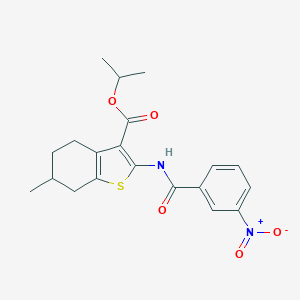
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-bisnitrobenzamide](/img/structure/B447363.png)
![2-[(2,4-Dichlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B447364.png)
![N'-[1-(2-thienyl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B447366.png)
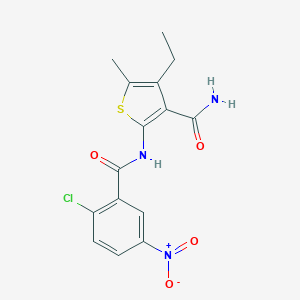
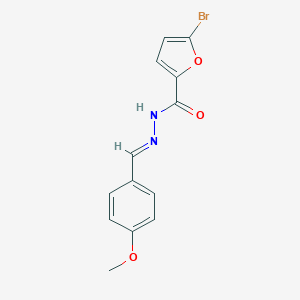
![Methyl 2-[(2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447371.png)
![Isopropyl 6-methyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447372.png)
